molecular formula C12H9N5O2 B12165461 N-[2-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide

N-[2-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide

Cat. No.: B12165461
M. Wt: 255.23 g/mol
InChI Key: VJHVONPKQGEHGQ-UHFFFAOYSA-N
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Description

N-[2-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide is a compound that features a tetrazole ring and a furan ring connected through a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent coupling with the furan-2-carboxamide moiety. One common method involves the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions to form the tetrazole ring. This is followed by a coupling reaction with a furan-2-carboxylic acid derivative under amide bond-forming conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

N-[2-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic carboxylic acids, allowing it to interact with biological targets in a similar manner .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-tetrazol-5-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-amine
  • N-[2-(1H-tetrazol-1-yl)phenyl]benzamide
  • N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide

Uniqueness

N-[2-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide is unique due to the presence of both a tetrazole ring and a furan ring, which can impart distinct chemical and biological properties. The combination of these two heterocycles can enhance its reactivity and potential for interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H9N5O2

Molecular Weight

255.23 g/mol

IUPAC Name

N-[2-(tetrazol-1-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C12H9N5O2/c18-12(11-6-3-7-19-11)14-9-4-1-2-5-10(9)17-8-13-15-16-17/h1-8H,(H,14,18)

InChI Key

VJHVONPKQGEHGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)N3C=NN=N3

Origin of Product

United States

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